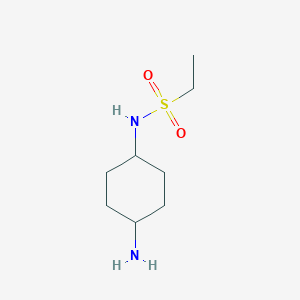
1-(4'-Methylphenyl)-butane-1,4-diol
概要
説明
1-(4’-Methylphenyl)-butane-1,4-diol is an organic compound characterized by a butane backbone with a methylphenyl group attached to the first carbon and hydroxyl groups on the first and fourth carbons
準備方法
Synthetic Routes and Reaction Conditions: 1-(4’-Methylphenyl)-butane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 4’-methylpropiophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4’-Methylphenyl)-butane-1,4-diol may involve catalytic hydrogenation of 4’-methylpropiophenone using a palladium or platinum catalyst under high pressure and temperature . This method ensures high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(4’-Methylphenyl)-butane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 4’-Methylphenylbutanone.
Reduction: 1-(4’-Methylphenyl)-butane.
Substitution: 1-(4’-Methylphenyl)-butane-1,4-dichloride.
科学的研究の応用
1-(4’-Methylphenyl)-butane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4’-Methylphenyl)-butane-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes, potentially inhibiting or activating certain biochemical pathways . The methylphenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
類似化合物との比較
1-(4-Methylphenyl)-ethanol: Shares the methylphenyl group but has a shorter carbon chain and only one hydroxyl group.
4-Methylpropiophenone: A precursor in the synthesis of 1-(4’-Methylphenyl)-butane-1,4-diol, lacking the hydroxyl groups.
1-(4-Methylphenyl)-1-propanol: Similar structure but with a different position of the hydroxyl group.
Uniqueness: 1-(4’-Methylphenyl)-butane-1,4-diol is unique due to its dual hydroxyl groups, which provide versatility in chemical reactions and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .
特性
IUPAC Name |
1-(4-methylphenyl)butane-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7,11-13H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUDVBNMKQPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)







![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)
